Temazepam acetate

Lipophilicity Chromatographic retention LogP prediction

Temazepam acetate (CAS 18818-64-9) is a 1,4-benzodiazepine derivative formally designated as Temazepam EP Impurity C and USP O-Acetyl Temazepam Impurity. It is the 3-acetoxy ester of temazepam, with molecular formula C₁₈H₁₅ClN₂O₃ and molecular weight 342.78 g/mol.

Molecular Formula C18H15ClN2O3
Molecular Weight 342.8 g/mol
CAS No. 18818-64-9
Cat. No. B3333828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemazepam acetate
CAS18818-64-9
Molecular FormulaC18H15ClN2O3
Molecular Weight342.8 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C
InChIInChI=1S/C18H15ClN2O3/c1-11(22)24-17-18(23)21(2)15-9-8-13(19)10-14(15)16(20-17)12-6-4-3-5-7-12/h3-10,17H,1-2H3
InChIKeyPTWWAHZQIATUFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Temazepam Acetate (CAS 18818-64-9) – Regulatory Identity, Physicochemical Profile, and Procurement Rationale


Temazepam acetate (CAS 18818-64-9) is a 1,4-benzodiazepine derivative formally designated as Temazepam EP Impurity C and USP O-Acetyl Temazepam Impurity [1]. It is the 3-acetoxy ester of temazepam, with molecular formula C₁₈H₁₅ClN₂O₃ and molecular weight 342.78 g/mol [2]. The compound is not itself a therapeutic agent but serves as a critical pharmacopoeial reference standard required for analytical method development, method validation (AMV), quality control (QC), and regulatory submissions (ANDA/NDA) for temazepam drug substance and finished products . Its predicted physicochemical properties include an ACD/LogP of 3.12, ACD/LogD (pH 7.4) of 2.80, and an estimated water solubility of 0.00921 mg/mL (ALOGPS) .

Why Temazepam Acetate Cannot Be Substituted by Generic Benzodiazepine Analogs in Analytical and Synthetic Workflows


Temazepam acetate occupies a unique position as both a defined pharmacopoeial impurity standard and a synthetic intermediate that cannot be functionally replaced by temazepam, oxazepam, or other in-class benzodiazepines. Its 3-acetoxy substitution confers a >0.9-unit increase in LogP relative to temazepam (ACD/LogP 3.12 vs. 2.19) [1] and reduces aqueous solubility by approximately 5.8-fold (0.00921 mg/mL vs. 0.053 mg/mL) [2], directly impacting chromatographic retention, extraction recovery, and reference standard handling protocols. In synthetic applications, O-acetyl temazepam serves as the direct precursor to temazepam via base-catalyzed hydrolysis; substituting an alternative 3-acyloxy benzodiazepine would alter reaction kinetics, impurity profiles, and final product purity [3]. For regulatory compliance, pharmacopoeial monographs explicitly require Temazepam EP Impurity C as the designated reference standard for related substances testing; use of any non-designated compound would invalidate method suitability and regulatory filing .

Quantitative Differential Evidence for Temazepam Acetate (CAS 18818-64-9) Against Closest Comparators


Lipophilicity (LogP) Differentiation: Temazepam Acetate vs. Parent Temazepam

Temazepam acetate exhibits substantially higher lipophilicity than its parent 3-hydroxy compound, temazepam. The predicted ACD/LogP for temazepam acetate is 3.12 , compared with an experimental/computed LogP of 2.19 for temazepam [1]. This ΔLogP of +0.93 translates to an approximately 8.5-fold increase in octanol-water partition coefficient, directly affecting reversed-phase HPLC retention, solid-phase extraction recovery, and membrane permeability in biological assays. The LogD at physiological pH (7.4) is 2.80 for the acetate form .

Lipophilicity Chromatographic retention LogP prediction

Aqueous Solubility Differential: Temazepam Acetate vs. Temazepam

Temazepam acetate has an estimated water solubility of 0.00921 mg/mL (ALOGPS prediction) [1], compared with 0.053 mg/mL (ALOGPS) for temazepam [2]. This represents an approximately 5.8-fold lower aqueous solubility for the acetate derivative. The experimentally reported solubility of temazepam is described as 'very slightly soluble in water (<1 in 10,000)' [3], consistent with the ALOGPS estimate. The acetate ester further reduces aqueous solubility due to the elimination of the hydrogen-bond donor (–OH) and addition of a hydrophobic acetyl group.

Aqueous solubility Sample preparation Dissolution

Synthetic Conversion Efficiency: O-Acetyl Temazepam to Temazepam via Base-Catalyzed Hydrolysis

In a direct head-to-head comparison documented in US Patent 4,412,952, O-acetyl temazepam (temazepam acetate) was converted to temazepam via KOH-catalyzed hydrolysis in methanol at pH 11.3 ± 0.1 [1]. The process of the invention yielded 82.9% final product with 99.8% purity (m.p. 158–160°C) and only 0.2% dione impurity. In contrast, the prior art method of US Patent 3,296,249 produced only 46% final yield with 68.2% purity and 20.7% dione impurity, while US Patent 3,340,253 gave 53% yield with 96.1% purity and 2% dione. The crude product from the invention method contained 98.7% temazepam with 0% dione versus 36.3% temazepam/63.8% dione from the first prior art method.

Synthetic intermediate Process chemistry Hydrolysis yield

HPLC Chromatographic Resolution: Temazepam Acetate (Impurity C) from Temazepam and Co-eluting Impurities

A validated stability-indicating RP-HPLC method demonstrated satisfactory resolution between temazepam and its four potential impurities — Impurity-A, Impurity-B, Impurity-C (temazepam acetate), and Impurity-G [1]. The method employed a Zorbax SB C-18 column (4.6 × 250 mm, 5 μm) with a mobile phase of 0.03 M dipotassium hydrogen orthophosphate buffer (containing 2 mL triethylamine, pH 3.0) and acetonitrile (60:40, V/V) at 2.0 mL/min with UV detection at 245 nm. Accuracy by recovery experiments ranged from 99.2–100.5% at the 80.0% to 120.0% level, and linearity yielded correlation coefficients (r) ≥0.99. The method was validated per ICH guidelines for specificity, linearity, accuracy, precision, and robustness [1]. A subsequent independent study confirmed the resolution of the identical impurity set using acetonitrile:methanol (60:40, v/v) mobile phase [2].

HPLC method validation Chromatographic resolution Related substances

Pharmacopoeial Acceptance Criteria Context: Impurity C Limits in Temazepam Drug Substance

The European Pharmacopoeia monograph for temazepam establishes related substances limits at shelf-life including: Impurity A (AAN) <0.2%, Impurity B (ATMB/Oxazepam) <0.2%, each unknown impurity <0.2%, and total impurities <1.0% [1]. Temazepam acetate (Impurity C), as an identified specified impurity, falls under these quantitative thresholds. The USP monograph for temazepam drug substance requires assay between 98.0% and 102.0% on the dried basis [2], with individual organic impurities commonly limited to 0.1–0.2% each and total impurities typically 0.5–1.0%, depending on manufacturer and applicable pharmacopoeial monograph [3]. The availability of a certified EP Reference Standard for Impurity C (EDQM catalog Y0000344, 5 mg) [4] enables accurate quantification against these regulatory thresholds.

Pharmacopoeial specification Impurity limit Regulatory compliance

Stereoselective Binding to Human Serum Albumin: 3-Acetoxy vs. 3-Hydroxy Benzodiazepines

Stereoselective binding of 3-acetoxy- and 3-hydroxy-1,4-benzodiazepine-2-ones to human serum albumin (HSA) was investigated by Fitos et al. (1986) [1]. The study compared oxazepam, lorazepam, temazepam, and methyl lorazepam alongside their respective 3-acetoxy esters. The 2′-chlorine and N(1)-methyl substitution were found to exert opposite effects on enantiomer binding. Enantiomers of oxazepam acetate and lorazepam acetate displaced diazepam from HSA, with (S)-lorazepam acetate showing the most pronounced allosteric interaction with (S)-warfarin [1]. The 3-acetoxy modification alters the hydrogen-bonding capacity at position 3 (eliminating the –OH donor and introducing an ester carbonyl), which directly affects the stereoselective recognition by serum albumin and, by extension, free fraction pharmacokinetics.

Protein binding Stereoselectivity Human serum albumin

Procurement-Driven Application Scenarios for Temazepam Acetate (CAS 18818-64-9)


AND/NDA Regulatory Filing: Impurity C Reference Standard for Related Substances Testing

Temazepam acetate is the official EP Impurity C and USP O-Acetyl Temazepam impurity reference standard required for the related substances test in temazepam drug substance and capsule monographs [1]. ANDA and NDA filers must procure this certified reference standard (e.g., Sigma-Aldrich Y0000344 or SynZeal SZ-T127004) to perform system suitability, specificity, and accuracy validation of the HPLC method specified for impurity profiling. The EP acceptance criteria — each specified impurity <0.2%, total impurities <1.0% — require accurate quantification against this standard [2]. Failure to use the designated EP reference standard renders the analytical method non-compliant with ICH Q2(R1) and pharmacopoeial requirements.

API Process Development: O-Acetyl Temazepam as Synthetic Intermediate for High-Purity Temazepam

For manufacturers of temazepam active pharmaceutical ingredient (API), O-acetyl temazepam (CAS 18818-64-9) is the preferred penultimate intermediate. The KOH-catalyzed hydrolysis process described in US Patent 4,412,952 converts O-acetyl temazepam to temazepam in 82.9% final yield with 99.8% purity, dramatically outperforming prior art methods that produced only 46–53% yield with 68–96% purity and elevated dione by-product (up to 20.7%) [3]. Procurement of temazepam acetate as a well-characterized intermediate enables process validation with predictable impurity profiles and avoids the costly purification challenges associated with the dione-contaminated product streams of legacy synthetic routes.

Stability-Indicating Method Development and Forced Degradation Studies

The validated stability-indicating HPLC methods developed by Sreenivasulu et al. (2012) and Satyanarayana et al. (2012) established that temazepam acetate (Impurity C) can be satisfactorily resolved from temazepam and other potential impurities (A, B, G) under forced degradation conditions including acid hydrolysis, oxidation, photolysis, and thermal stress [4]. The method achieves accuracy of 99.2–100.5% recovery across the 80–120% specification range with linearity r ≥0.99. Procurement of the certified Impurity C reference standard is essential for peak identification, relative response factor determination, and mass balance assessment in stability studies supporting shelf-life specification setting.

Protein Binding and Drug-Disposition Research: 3-Acetoxy vs. 3-Hydroxy Comparative Studies

The stereoselective binding differences between 3-acetoxy and 3-hydroxy benzodiazepines to human serum albumin, demonstrated by Fitos et al. (1986), establish that temazepam acetate provides a distinct probe for studying structure-binding relationships at the benzodiazepine binding site on HSA [5]. The ~0.93 LogP increase and loss of the 3-OH hydrogen bond donor relative to temazepam predict altered free fraction and tissue distribution. Researchers investigating benzodiazepine protein binding, allosteric interactions with anticoagulants, or chiral discrimination by serum proteins should procure temazepam acetate as a comparator to the parent 3-hydroxy compound.

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